molecular formula C20H16Br2 B14070064 1,6-Dibromo-3,8-diethylpyrene

1,6-Dibromo-3,8-diethylpyrene

Cat. No.: B14070064
M. Wt: 416.1 g/mol
InChI Key: OEQLAFPMVXVPAA-UHFFFAOYSA-N
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Description

1,6-Dibromo-3,8-diethylpyrene is an organic compound with the molecular formula C20H16Br2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its interesting photophysical properties. The presence of bromine atoms and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-3,8-diethylpyrene can be synthesized through the bromination of 3,8-diethylpyrene. The process involves dissolving 3,8-diethylpyrene in an organic solvent such as chloroform or dichloromethane, followed by the addition of a brominating agent like dibromohydantoin. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The resulting solid is then filtered and recrystallized to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-3,8-diethylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the substituted pyrene derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: The major products are oxidized pyrene derivatives, such as pyrenequinones.

    Reduction Reactions: The major products are hydrogenated pyrene derivatives

Mechanism of Action

The mechanism of action of 1,6-Dibromo-3,8-diethylpyrene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dibromo-3,8-diethylpyrene stands out due to the presence of both bromine atoms and ethyl groups, which enhance its reactivity and make it a valuable intermediate for the synthesis of a wide range of functionalized pyrene derivatives. Its unique combination of properties makes it suitable for diverse applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C20H16Br2

Molecular Weight

416.1 g/mol

IUPAC Name

1,6-dibromo-3,8-diethylpyrene

InChI

InChI=1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3

InChI Key

OEQLAFPMVXVPAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CC)Br)Br

Origin of Product

United States

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